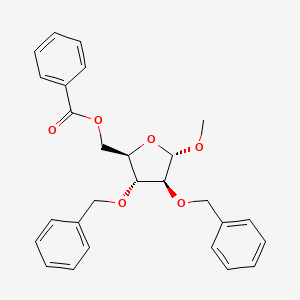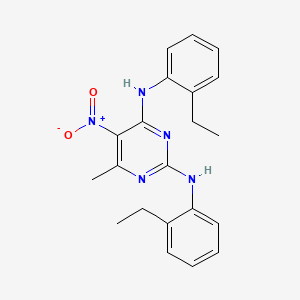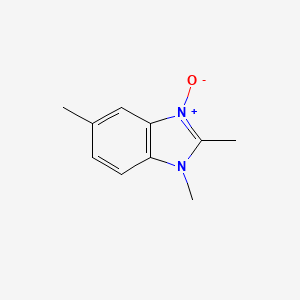![molecular formula C19H19N3O2S B13822821 (5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)
(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a pyrimidine ring, a thioxo group, and a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反応の分析
Types of Reactions
(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thioxo group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
科学的研究の応用
(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Phospholipids: Amphipathic compounds with both polar and nonpolar parts, similar in their ability to interact with biological membranes.
Uniqueness
(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of a pyrimidine ring, a thioxo group, and a pyrrole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C19H19N3O2S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
1-(3,5-dimethylphenyl)-5-[(E)-(2,5-dimethylpyrrol-3-ylidene)methyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C19H19N3O2S/c1-10-5-11(2)7-15(6-10)22-18(24)16(17(23)21-19(22)25)9-14-8-12(3)20-13(14)4/h5-9,24H,1-4H3,(H,21,23,25)/b14-9+ |
InChIキー |
UXGJFCMIFVZLFJ-NTEUORMPSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=O)NC2=S)/C=C/3\C=C(N=C3C)C)O)C |
正規SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=O)NC2=S)C=C3C=C(N=C3C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)


![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)

![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)

![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)


